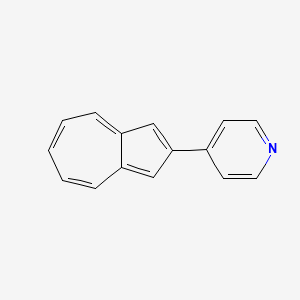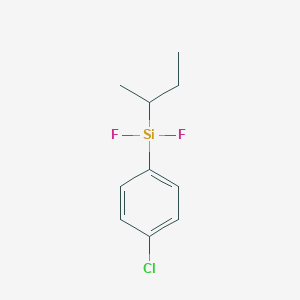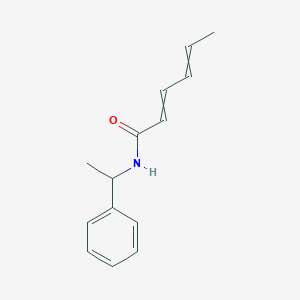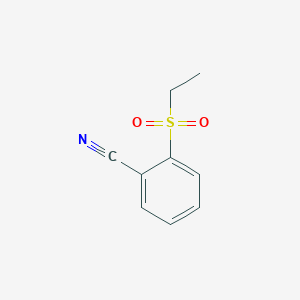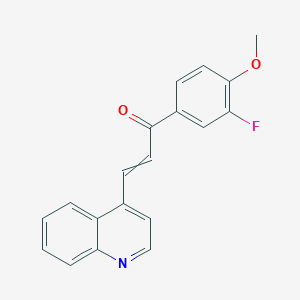![molecular formula C23H32N2O9 B12618788 [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate](/img/structure/B12618788.png)
[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate is a complex organic compound characterized by its multiple functional groups, including acetoxy and diethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of acetoxy and diethylamino groups through specific reagents and conditions. Common reagents used in these reactions include acetic anhydride, diethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The acetoxy and diethylamino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups make it suitable for labeling and tracking within biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a versatile compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The acetoxy groups can undergo hydrolysis, releasing acetic acid and modifying the local environment. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
[2,3,4-Trihydroxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate: Similar structure but with hydroxyl groups instead of acetoxy groups.
[2,3,4-Triacetyloxy-5-[4-(dimethylamino)anilino]-5-oxopentyl] acetate: Similar structure but with dimethylamino groups instead of diethylamino groups.
Uniqueness
The uniqueness of [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate lies in its combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C23H32N2O9 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
[2,3,4-triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate |
InChI |
InChI=1S/C23H32N2O9/c1-7-25(8-2)19-11-9-18(10-12-19)24-23(30)22(34-17(6)29)21(33-16(5)28)20(32-15(4)27)13-31-14(3)26/h9-12,20-22H,7-8,13H2,1-6H3,(H,24,30) |
Clave InChI |
PHSJUXAGTWHWCH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


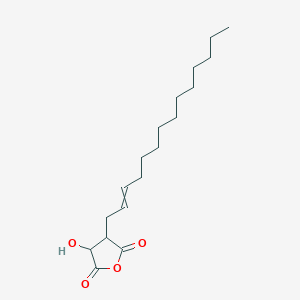

![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea](/img/structure/B12618714.png)
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(2-methyl-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618720.png)

![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)
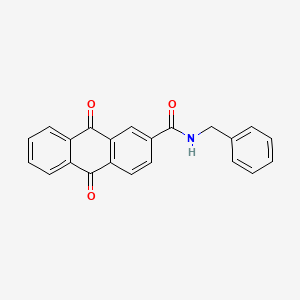
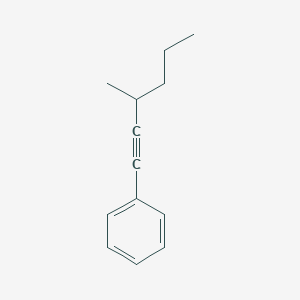
![1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12618751.png)
